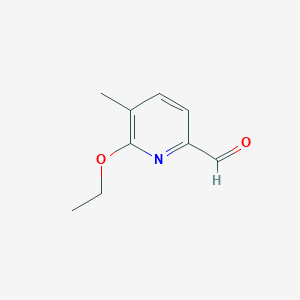
6-Methoxyquinazolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinazolin-7-amine is a chemical compound with the molecular formula C9H9N3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core structure with a methoxy group at the 6th position and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-7-amine typically involves the reaction of 6-methoxy-2-nitroaniline with formamide under high-temperature conditions to form the quinazoline ring . The reaction is usually carried out at temperatures around 120°C in an open-air environment. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy and amine groups onto the quinazoline scaffold .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact . One-pot reactions and the use of ionic liquids as solvents are also common in industrial settings to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxyquinazolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure but without the methoxy and amine groups.
6,7-Dimethoxyquinazoline: A derivative with two methoxy groups at the 6th and 7th positions.
4-Aminoquinazoline: A compound with an amine group at the 4th position instead of the 7th.
Uniqueness: 6-Methoxyquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its lipophilicity, while the amine group at the 7th position increases its ability to form hydrogen bonds with biological targets . This combination of functional groups makes it a valuable compound for drug development and other scientific applications .
Properties
CAS No. |
919769-93-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methoxyquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-2-6-4-11-5-12-8(6)3-7(9)10/h2-5H,10H2,1H3 |
InChI Key |
BAQASQJFMRGLOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



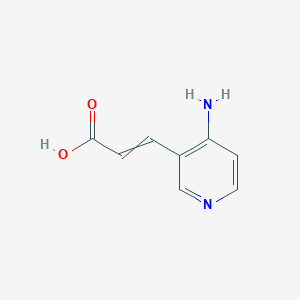
![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
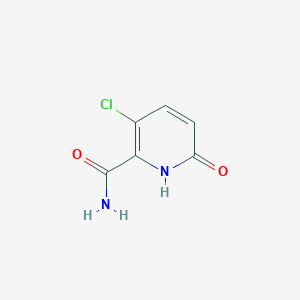
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)

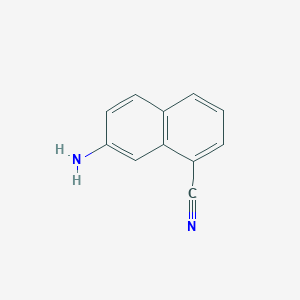

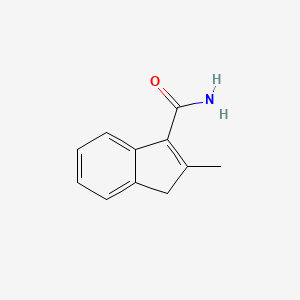

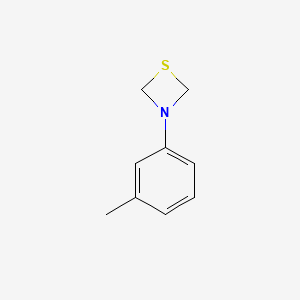
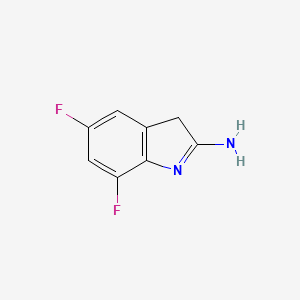
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
